molecular formula C16H17N3O3 B11013651 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

Cat. No.: B11013651
M. Wt: 299.32 g/mol
InChI Key: RNXGCVDHOUDLMR-UHFFFAOYSA-N
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Description

    3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide: is a synthetic organic compound.

  • Its chemical formula is C₁₈H₁₉N₃O₃.
  • The compound features an oxazole ring (with a methoxy group) and an indole ring connected via a propanamide linker.
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating reactivity, designing analogs, and exploring new synthetic routes.

      Biology and Medicine:

      Industry: Developing novel pharmaceuticals or agrochemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: It may modulate signaling pathways related to cell growth, inflammation, or neuronal function.

  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    Properties

    Molecular Formula

    C16H17N3O3

    Molecular Weight

    299.32 g/mol

    IUPAC Name

    3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methylindol-4-yl)propanamide

    InChI

    InChI=1S/C16H17N3O3/c1-19-9-8-12-13(4-3-5-14(12)19)17-15(20)7-6-11-10-16(21-2)18-22-11/h3-5,8-10H,6-7H2,1-2H3,(H,17,20)

    InChI Key

    RNXGCVDHOUDLMR-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC

    Origin of Product

    United States

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